molecular formula C11H10N2O2 B6353671 2,8-Dimethyl-6-nitroquinoline CAS No. 91138-08-8

2,8-Dimethyl-6-nitroquinoline

Cat. No. B6353671
CAS RN: 91138-08-8
M. Wt: 202.21 g/mol
InChI Key: QEMMSJCPWUWADU-UHFFFAOYSA-N
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Description

2,8-Dimethyl-6-nitroquinoline is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is a heterocyclic compound that has gained increased attention due to its potential applications in various fields of research and industry.


Synthesis Analysis

Quinoline motifs, including 2,8-Dimethyl-6-nitroquinoline, are synthesized using traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .


Molecular Structure Analysis

The molecular structure of 2,8-Dimethyl-6-nitroquinoline is based on the quinoline framework, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 2,8-Dimethyl-6-nitroquinoline is not mentioned in the search results, quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Future Directions

Quinoline motifs, including 2,8-Dimethyl-6-nitroquinoline, have various applications in medicinal and industrial chemistry. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods .

properties

IUPAC Name

2,8-dimethyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-5-10(13(14)15)6-9-4-3-8(2)12-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMSJCPWUWADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyl-6-nitroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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